2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide
Description
2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide is a synthetic small-molecule compound featuring a pyrimidine core substituted with dimethylamino and methoxy groups at positions 4 and 2, respectively. The benzamide moiety is linked via an amide bond to the pyrimidine ring, with a chlorine atom at the ortho position of the benzoyl group.
Key physicochemical properties include:
- Molecular Formula: C₁₅H₁₆ClN₅O₂
- Molecular Weight: 349.78 g/mol
- Hydrogen Bond Donors/Acceptors: 2/6
- LogP (estimated): ~2.5 (indicating moderate lipophilicity).
Properties
IUPAC Name |
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYJIJFCNBPDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide typically involves multiple steps. One common synthetic route starts with the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst. This is followed by further reactions to introduce the dimethylamino and methoxy groups . Industrial production methods may vary, but they generally involve similar multi-step processes with optimization for yield and purity.
Chemical Reactions Analysis
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common reagents used in these reactions include hydrogen peroxide, palladium on carbon (Pd/C), and various bases and solvents such as ethanol and dimethylformamide (DMF) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence and charge transfer.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of chloro-substituted benzamide-pyrimidine hybrids. Below is a detailed comparison with analogous molecules, focusing on structural variations, synthesis pathways, and biological relevance.
Table 1: Structural and Functional Comparison
Key Insights :
Structural Influence on Activity: The dimethylamino and methoxy groups on the pyrimidine ring in the target compound may enhance solubility and binding affinity compared to simpler chloro-pyrimidines (e.g., chlorsulfuron) . The chlorine atom on the benzamide moiety is critical for hydrophobic interactions, a feature shared with herbicide analogs like imazosulfuron and kinase inhibitors like the 3H0Y ligand .
Synthesis Routes :
- The target compound’s synthesis likely involves coupling a 2-chlorobenzoyl chloride derivative with a functionalized pyrimidine amine, as seen in analogous reactions (e.g., ). For example, describes a similar amide bond formation using toluene sulfonic acid as a catalyst .
For instance, triflumuron () acts as an insect growth regulator, while the 3H0Y ligand () shows kinase inhibitory activity .
Biological Activity
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and cellular protection mechanisms. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Chlorine atom at the 2-position of the pyrimidine ring.
- Dimethylamino group at the para position of the benzamide.
- Methoxy group at the 5-position of the pyrimidine.
This unique combination of substituents contributes to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinase pathways involved in hyperproliferative diseases, which is critical for cancer therapy. For instance, it targets Bub1 kinase, a key regulator in cell cycle progression and mitotic checkpoint control .
- Protection Against ER Stress : It has demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. In vitro studies have shown that treatment with this compound significantly reduces cell death induced by ER stressors like thapsigargin and tunicamycin .
- Cell Viability Enhancement : The compound enhances cell viability in various cancer cell lines by modulating apoptotic pathways. The EC50 values for cell viability improvements have been reported in studies, indicating its potency as a protective agent .
Table 1: Summary of Biological Activities
Detailed Findings
- Cell Viability Studies : In studies involving INS-1 cells (a model for pancreatic β-cells), the compound was tested against various concentrations to determine its efficacy in enhancing cell survival under stress conditions. Results indicated that at optimal concentrations, the compound could restore ATP levels significantly, suggesting improved cellular metabolism and viability .
- Apoptosis Mechanism : The mechanism by which this compound protects cells from apoptosis involves the inhibition of caspase activation pathways. Specifically, it was observed that co-treatment with the compound prevented cleavage of caspase-3 and PARP, markers indicative of apoptosis .
- Comparative Studies : Comparative studies with other compounds revealed that this compound exhibited superior protective effects against ER stress compared to structurally similar analogs, highlighting its potential as a lead candidate for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
